molecular formula C18H21NO2 B8167692 (S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate

(S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8167692
M. Wt: 283.4 g/mol
InChI Key: QBZJJPBTUGWSRI-INIZCTEOSA-N
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Description

(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique biphenyl structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions involving 2,6-dimethylphenylboronic acid and 4-bromobenzene.

    Formation of the Amino Group:

    Esterification: The final step involves the esterification of the amino acid intermediate with methanol in the presence of an acid catalyst to yield the desired (S)-methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong binding interactions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific chiral configuration and the presence of the biphenyl core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-[4-(2,6-dimethylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-5-4-6-13(2)18(12)15-9-7-14(8-10-15)16(19)11-17(20)21-3/h4-10,16H,11,19H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZJJPBTUGWSRI-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)[C@H](CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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